1-(Pentan-3-yl)hydrazine hydrochloride

描述

1-(Pentan-3-yl)hydrazine hydrochloride is a hydrazine derivative featuring a branched aliphatic pentan-3-yl group (-CH2CH2C(CH2CH3)-) attached to the hydrazine core, with the compound stabilized as a hydrochloride salt. This structure confers unique steric and electronic properties, distinguishing it from aromatic hydrazine derivatives. Hydrazine hydrochlorides are pivotal in organic synthesis, particularly in cyclocondensation reactions to form heterocyclic compounds like pyrazoles and pyrazolines . The pentan-3-yl substituent, being bulky and electron-donating, may influence reaction kinetics and product selectivity compared to smaller or aromatic substituents.

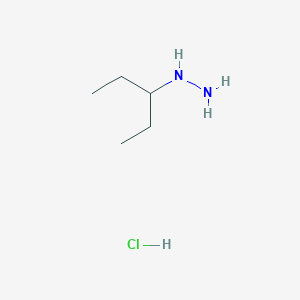

Structure

2D Structure

属性

IUPAC Name |

pentan-3-ylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2.ClH/c1-3-5(4-2)7-6;/h5,7H,3-4,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFLBOKQFSMRMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221024-42-6 | |

| Record name | (pentan-3-yl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Key Features:

- Starting Material: Corresponding azines (aldazines or ketazines) derived from ketones or aldehydes.

- Reducing Agent: Borane-trimethylamine complex (BH3·NMe3).

- Solvent: Toluene or dichloromethane (DCM) depending on solubility of azine and product.

- Reaction Conditions:

- Azine (1 mmol) is reacted with BH3·NMe3 (2 mmol) in toluene (5 mL).

- A stream of HCl gas is introduced gradually to protonate and precipitate the hydrazine hydrochloride.

- Vigorous stirring and controlled addition of HCl ensure complete reduction and formation of the hydrochloride salt.

- Selectivity: Functional groups such as nitro, nitrile, and conjugated double bonds remain unaffected.

- Yields: Almost quantitative yields reported for most hydrazines, including 1,2-di(pentan-3-yl)hydrazine hydrochloride.

- Purification: Precipitated hydrazine hydrochlorides are isolated by centrifugation and washing with toluene.

In Situ Functionalization via Acylation

The byproduct of the reduction, NMe3·BH2Cl, can be exploited to generate acyloxyboranes in situ by reaction with carboxylic acids. These acyloxyboranes selectively acylate the hydrazine hydrochlorides to form N-acyl hydrazides without diacylation side-products.

| Parameter | Condition/Result |

|---|---|

| BH3·NMe3 : RCO2H ratio | 2:3 Molar ratio optimal for acylation |

| Reaction outcome | Selective mono-acylation of hydrazine hydrochloride |

| Yield | High yields for less bulky acids; moderate (~50%) for bulky groups |

This functionalization step extends the utility of the hydrazine hydrochloride products for further synthetic applications.

Summary Table of Preparation Method

| Aspect | Detail |

|---|---|

| Starting Material | Azines derived from pentan-3-one or related ketones |

| Reducing Agent | Borane-trimethylamine complex (BH3·NMe3) |

| Solvent | Toluene or Dichloromethane (DCM) |

| Acid for Salt Formation | Hydrogen chloride (HCl) gas |

| Reaction Temperature | Ambient to mild conditions |

| Reaction Time | Typically within a few hours |

| Product Isolation | Precipitation, centrifugation, washing |

| Yield | Quantitative to near-quantitative |

| Functional Group Tolerance | Nitro, nitrile, conjugated double bonds unaffected |

| Byproduct Utilization | In situ acylation via acyloxyboranes |

| Product Form | Stable this compound salt |

Research Findings and Notes

- The ionic hydrogenation approach offers a selective, efficient route to hydrazine hydrochlorides without affecting sensitive groups.

- The method avoids harsh conditions and uses readily available reagents.

- The hydrazine hydrochloride salts are safer and more stable than free hydrazines, facilitating handling and storage.

- Attempts to isolate pure hydrazine free base are often hampered by instability; thus, hydrochloride salts are preferred.

- The methodology has been validated on various substrates, confirming its general applicability.

化学反应分析

1-(Pentan-3-yl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced under specific conditions to yield simpler hydrazine derivatives.

Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common reagents used in these reactions include hydrogen, palladium on activated carbon, and hydrochloric acid . The major products formed from these reactions vary based on the specific conditions and reagents used.

科学研究应用

1-(Pentan-3-yl)hydrazine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-(Pentan-3-yl)hydrazine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound can form hydrazone derivatives through nucleophilic addition reactions with aldehydes and ketones . . This mechanism highlights the compound’s versatility in chemical transformations.

相似化合物的比较

Comparison with Similar Hydrazine Hydrochloride Derivatives

The following table and analysis compare 1-(Pentan-3-yl)hydrazine hydrochloride with structurally related compounds, emphasizing substituent effects, applications, and reactivity.

Structural and Physicochemical Comparison

Key Observations :

- Aliphatic vs.

- Steric Effects : The branched pentan-3-yl group introduces significant steric hindrance, which may slow nucleophilic attack or cyclization compared to planar aryl groups .

- Solubility : Aliphatic hydrazines like the pentan-3-yl derivative are likely more soluble in polar aprotic solvents than aromatic analogs, though the hydrochloride salt form enhances water solubility across all compounds .

This compound

- Applications : Predominantly used in synthesizing aliphatic heterocycles. Its steric bulk may favor the formation of less strained cyclic products or require elevated temperatures for reactions like Fischer indole synthesis.

Aromatic Derivatives (e.g., Phenyl, 4-Ethoxyphenyl)

- Fischer Indole Synthesis : Phenylhydrazine hydrochloride is a classic reagent for indole formation. However, electron-donating groups (e.g., 4-ethoxy) can enhance reactivity, while electron-withdrawing groups (e.g., halides) may require harsher conditions .

- Pyrazole Synthesis : Substituted phenylhydrazines react with β-diketones to form pyrazoles. For example, (3-fluorophenyl)hydrazine hydrochloride yields pyrazole derivatives in 73% efficiency, whereas sterically hindered analogs show reduced yields .

Heterocyclic Derivatives (e.g., Tetrahydropyran-4-yl)

- Solubility Modulation : The oxygen atom in the tetrahydropyran ring improves solubility in polar solvents, making this derivative useful in aqueous-phase reactions .

生物活性

1-(Pentan-3-yl)hydrazine hydrochloride, a hydrazine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which may contribute to various pharmacological effects. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- IUPAC Name : this compound

- Molecular Formula : C5H15ClN2

- CAS Number : 221024-42-6

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its interactions with biological systems.

This compound is believed to exert its effects through several mechanisms:

- Reactive Species Formation : Similar to other hydrazines, it may form reactive intermediates that can interact with cellular macromolecules, leading to modifications in DNA and proteins .

- DNA Interaction : Some studies suggest that hydrazine derivatives can intercalate into DNA, potentially affecting gene expression and cellular processes .

Antimicrobial Activity

Recent studies have shown that hydrazine derivatives exhibit antimicrobial properties. For instance, research indicates that certain hydrazines can inhibit bacterial growth by disrupting cellular functions. The effectiveness of this compound specifically against various bacterial strains remains an area of active investigation.

Anticancer Potential

Hydrazine derivatives have been explored for their anticancer properties. Preliminary data suggest that this compound may induce apoptosis in cancer cells through oxidative stress mechanisms .

Toxicological Studies

Toxicity profiles of hydrazines are critical for understanding their safety. Studies indicate that while some derivatives exhibit therapeutic potential, they can also lead to hepatotoxicity due to the formation of reactive metabolites .

Table 1: Biological Activities of Hydrazine Derivatives

| Compound | Activity Type | Observations |

|---|---|---|

| 1-(Pentan-3-yl)hydrazine HCl | Antimicrobial | Inhibitory effects on Gram-positive bacteria |

| Anticancer | Induction of apoptosis in specific cancer lines | |

| Hydralazine | DNA Intercalation | Forms modified nucleosides affecting gene expression |

| Procarbazine | Mutagenic | Induces mutations in bacterial and mammalian systems |

常见问题

Q. What are the standard synthetic protocols for preparing 1-(Pentan-3-yl)hydrazine hydrochloride, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of hydrazine hydrochloride derivatives typically involves condensation reactions between hydrazine derivatives and carbonyl compounds (e.g., ketones or aldehydes). For example, analogous compounds like phenylhydrazine hydrochlorides are synthesized by refluxing benzylideneacetone with hydrazine hydrochloride in ethanol for 6–8 hours . Key optimization parameters include:

- Temperature: Controlled reflux (~78°C for ethanol) ensures complete reaction.

- Molar Ratios: A slight excess of hydrazine derivative (1:1.3) improves yield, as seen in pyrazoline syntheses .

- Purification: Crystallization from ethanol or aqueous HCl enhances purity .

Recent advancements in flow chemistry for bicyclic hydrazine derivatives demonstrate >90% yields under photochemical conditions, suggesting scalability for similar compounds .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR: Identify hydrazine protons (δ 2.5–4.0 ppm) and the pentan-3-yl chain (δ 0.8–1.6 ppm for alkyl groups). Hydrochloride salts often show broadened NH peaks due to hydrogen bonding .

- IR Spectroscopy: Look for N–H stretches (~3200–3400 cm⁻¹) and C–N vibrations (~1600 cm⁻¹) .

- Mass Spectrometry (ESI): Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns specific to hydrazine moieties .

- Elemental Analysis: Validate C, H, N, and Cl content to confirm stoichiometry .

Q. What safety protocols are critical when handling hydrazine hydrochloride derivatives in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and chemical-resistant goggles. Inspect gloves for integrity before use .

- Ventilation: Work in a fume hood to avoid inhalation of hydrochloride vapors or dust .

- Spill Management: Neutralize spills with diluted NaOH and absorb with inert materials (e.g., vermiculite) .

- Storage: Keep in airtight containers away from oxidizers and moisture to prevent decomposition .

Advanced Research Questions

Q. How do substituents on the hydrazine moiety influence the biological activity of this compound?

Methodological Answer: Substituents modulate lipophilicity, electronic effects, and steric hindrance, which impact interactions with biological targets. For example:

- Lipophilicity: The pentan-3-yl chain may enhance membrane permeability compared to aryl-substituted analogs (e.g., 2,4-dichlorophenyl derivatives) .

- Electron-Withdrawing Groups: Chlorine substituents on phenylhydrazines increase antimicrobial activity by enhancing electrophilicity .

- Biological Assays: Evaluate cytotoxicity (MTT assay), enzyme inhibition (e.g., aminopeptidase N), and antimicrobial activity (MIC testing) using protocols from analogous studies .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition or cyclization reactions?

Methodological Answer: Hydrazine hydrochlorides act as nucleophiles, attacking electrophilic carbons in carbonyl compounds. For cyclization:

- Pyrazole Formation: React with α,β-unsaturated ketones (e.g., benzylideneacetone) under reflux to form pyrazolines via [3+2] cycloaddition .

- Catalytic Effects: Acidic conditions (HCl) protonate carbonyl groups, enhancing electrophilicity .

- Kinetic Control: Lower temperatures favor kinetic products (e.g., mono-adducts), while higher temperatures drive thermodynamic products .

Q. How can researchers resolve contradictions in reported biological activities of hydrazine derivatives?

Methodological Answer:

- Dose-Response Studies: Replicate assays across multiple concentrations to identify non-linear effects .

- Structural Verification: Confirm compound purity via HPLC and NMR to rule out impurities causing variability .

- Target Specificity: Use molecular docking to predict binding affinities for targets like VEGFR2 or MMP9, as done for pyrazoline derivatives .

- Meta-Analysis: Compare datasets from studies with standardized protocols (e.g., ECHA or NIH guidelines) .

Q. What advanced computational tools predict the pharmacokinetic properties of this compound?

Methodological Answer:

- ADME Prediction: Use SwissADME or pkCSM to estimate absorption (LogP), metabolism (CYP450 interactions), and excretion .

- Molecular Dynamics (MD): Simulate interactions with lipid bilayers to assess blood-brain barrier permeability .

- Density Functional Theory (DFT): Calculate charge distribution and frontier orbitals to predict reactivity sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。